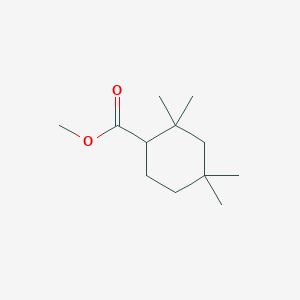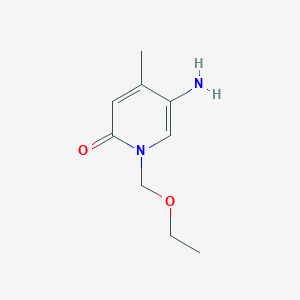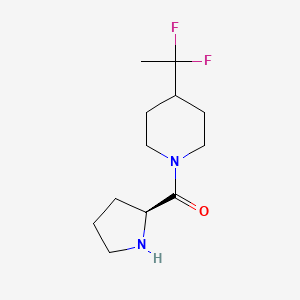
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine is a chiral compound that features a piperidine ring substituted with a difluoroethyl group and a prolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine typically involves the introduction of the difluoroethyl group onto a piperidine ring. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or other substituents on the piperidine ring.
Substitution: The compound can participate in substitution reactions where the difluoroethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound can be used in the synthesis of other complex molecules or as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine: can be compared to other difluoroethyl-substituted piperidines or prolylpiperidines.
1,1-Difluoroethyl chloride: A common reagent used in the synthesis of difluoroethylated compounds.
2-(1,1-Difluoroethyl)pyrazine: Another compound featuring a difluoroethyl group, used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the difluoroethyl and prolyl groups on the piperidine ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H20F2N2O |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
[4-(1,1-difluoroethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3/t10-/m0/s1 |
Clé InChI |
XDEZEWVSZQQFHI-JTQLQIEISA-N |
SMILES isomérique |
CC(C1CCN(CC1)C(=O)[C@@H]2CCCN2)(F)F |
SMILES canonique |
CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
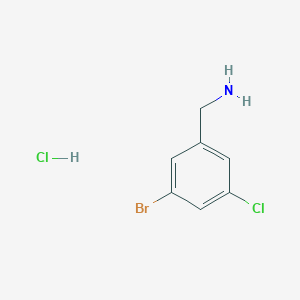
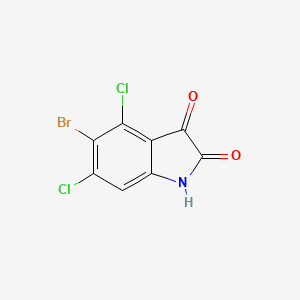
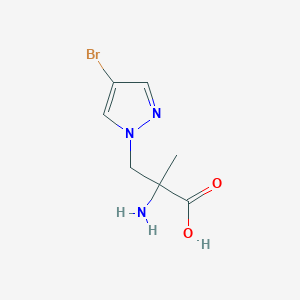
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
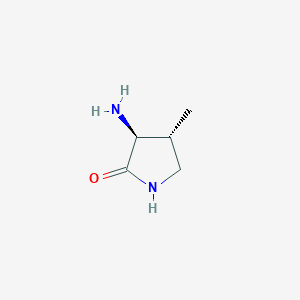
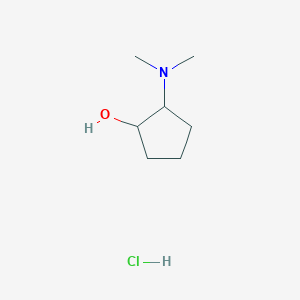
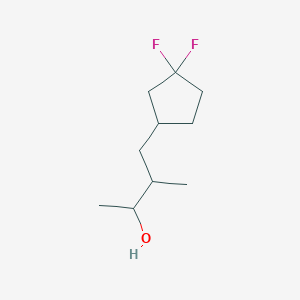
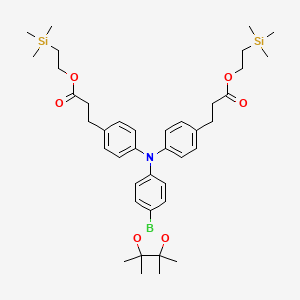
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
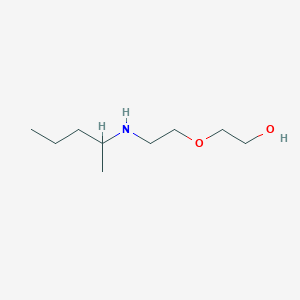
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
